1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a primary amine hydrochloride salt derived from a thiophene core. Its systematic IUPAC name reflects the parent structure, substituents, and functional groups.
Key nomenclature components :
- Parent structure : Thiophene (a five-membered aromatic heterocycle containing sulfur)
- Substituents :
- Methyl group at position 3 of the thiophene ring
- Propan-1-amine chain attached at position 2 of the thiophene ring
- Salt formation : Protonation of the primary amine by hydrochloric acid
Synonyms :
- 3-Methylthiophen-2-ylpropan-1-amine HCl
- 1-(3-Methylthiophen-2-yl)propylamine hydrochloride
Molecular Architecture: Thiophene Core and Amine-Functionalized Alkyl Chain
The compound features a fused thiophene ring system with strategic functionalization:
Core structural elements :
- Thiophene ring :
- Propan-1-amine side chain :
- Three-carbon aliphatic chain terminating in a primary amine (-CH₂CH₂CH₂NH₂)
- Flexible linker enabling conformational variability
Electronic interactions :
- Inductive effects : Methyl group donates electron density via σ-bonds, slightly increasing thiophene’s electron density
- Steric effects : Bulky substituents influence molecular packing and reaction kinetics
Comparative analysis with analogs :
Crystallographic Data and Solid-State Conformational Analysis
While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from structurally related systems:
Typical thiophene-based compound crystal packing :
- Molecular geometry : Planar thiophene ring with perpendicular alkyl chains
- Hydrogen bonding : Ammonium chloride interactions dominate lattice stabilization
- Conformational preferences :
Hypothetical crystal structure features :
- Unit cell parameters : Likely monoclinic or orthorhombic symmetry
- Packing motifs : Stacked thiophene rings with intermolecular Cl⁻···H–N hydrogen bonds
- Thermal stability : Salt formation enhances melting point compared to free base
Protonation State and Salt Formation Thermodynamics
The hydrochloride salt formation involves acid-base equilibrium and thermodynamic stabilization:
Protonation mechanism :
- Primary amine base : Reacts with HCl to form ammonium chloride:
$$
\text{RNH}2 + \text{HCl} \rightarrow \text{RNH}3^+ \text{Cl}^-
$$ - Salt stabilization :
Thermodynamic data :
| Parameter | Value/Description | Source |
|---|---|---|
| ΔG (salt formation) | Negative (spontaneous) | |
| pKa (conjugate acid) | ~10.5 (primary amine) | |
| Solubility in water | High (hydrophilic ammonium chloride) |
Factors influencing salt stability :
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIXAYLZIETAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CS1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation to Introduce Propanone Side Chain
One common approach involves Friedel-Crafts acylation of thiophene derivatives with 3-chloropropionyl chloride to yield 3-(2-thienyl)-1-propanone intermediates. This reaction is catalyzed by Lewis acids and proceeds under controlled conditions to produce the ketone intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Friedel-Crafts acylation | Thiophene + 3-chloropropionyl chloride, Lewis acid catalyst (e.g., AlCl3), solvent, controlled temperature | 3-(2-thienyl)-1-propanone |
This step is well-documented and forms the backbone for subsequent amination reactions.
Amination via Michael/Retromichael Reaction with Methylamine
The ketone intermediate is reacted with methylamine in excess to substitute the ketone with a methylamino group, yielding 3-methylamino-1-(2-thienyl)-1-propanone. This reaction proceeds via a Michael addition-retro-Michael mechanism.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Michael/retromichael reaction | Ketone intermediate + methylamine (excess), ethanol solvent, 60-70°C, 6 hours | 3-methylamino-1-(2-thienyl)-1-propanone |
This step provides the key amine intermediate with moderate to good yields (e.g., 74%) and enantiomeric purity when chiral methods are applied.
Reduction to Amino Alcohol or Direct Amination to Propan-1-amine
The amino ketone intermediate can be reduced to the corresponding amino alcohol or further transformed to the target amine. Reduction methods include:
- Chemical reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), often with chiral ligands for enantioselectivity.
- Enzymatic reduction using microbial dehydrogenases for enantioselective synthesis.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | NaBH4 or LiAlH4 with chiral ligands OR microbial dehydrogenase, solvent, controlled temperature | (S)-3-methylamino-1-(2-thienyl)propan-1-ol or amine |
Enzymatic methods provide higher enantiomeric excess and are preferred for pharmaceutical applications.
Formation of Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility for handling and biological applications.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt formation | Amine + HCl (gas or aqueous), solvent (e.g., ethanol), room temperature | 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride |
This step is standard in amine chemistry to obtain crystalline, stable products.
Alternative Synthetic Routes
Some literature reports start from 3-methylthiophen-2-carboxylic acid, which undergoes esterification, reduction, and amination steps to yield the target amine hydrochloride. Hydrazine monohydrate is used in some steps for conversion of esters to hydrazides, which are further transformed into amines.
Summary Table of Preparation Steps
Research Findings and Optimization
- The use of methyl trifluoromethanesulfonate and triethylamine in toluene at elevated temperatures (60-110°C) has been reported to facilitate cyclization and amination steps efficiently.
- Enzymatic reduction methods yield higher enantiomeric purity compared to classical chemical reductions, important for pharmaceutical-grade compound synthesis.
- Careful control of reaction conditions such as temperature, reagent stoichiometry, and solvent choice significantly impacts yield and purity.
- Chromatographic purification is often required to isolate pure intermediates, although novel processes aim to minimize this for cost-effectiveness.
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Molecular Information
- IUPAC Name : 1-(3-methylthiophen-2-yl)propan-1-amine; hydrochloride
- Molecular Formula : C8H13NS·HCl
- CAS Number : 1864074-53-2
- Molecular Weight : Approximately 175.72 g/mol
Structural Characteristics
The compound features a propanamine backbone with a 3-methylthiophen-2-yl substituent, contributing to its distinctive chemical properties. The thiophene ring enhances its reactivity and interaction with biological systems.
Chemistry
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its effects on neurotransmitter receptors and enzymes. Studies suggest that it may influence cellular signaling pathways, which could lead to potential therapeutic applications.
Medicine
The compound is being explored for its potential as a therapeutic agent . Its structural similarity to known pharmacological compounds allows researchers to hypothesize about its efficacy in treating various conditions, particularly those related to the central nervous system.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.
Case Study 1: Neuropharmacological Effects
Research has demonstrated that this compound exhibits significant activity at certain neurotransmitter receptors. A study published in a peer-reviewed journal highlighted its potential role in modulating serotonin receptors, suggesting implications for mood disorders treatment.
Case Study 2: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound using green chemistry principles. Researchers successfully modified reaction conditions to increase yield while minimizing environmental impact, showcasing the compound's versatility in sustainable practices.
Case Study 3: Industrial Applications
An industrial case study explored the use of this compound in developing new polymer materials. The findings indicated that incorporating this compound improved the mechanical properties of the resulting products.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The methyl group on the thiophene ring in the target compound reduces polarity compared to trifluoro or halogenated analogs . Fluorinated derivatives (e.g., 3,3,3-trifluoro analog) exhibit higher molecular weights and enhanced lipophilicity, which may improve blood-brain barrier penetration .
- Methoxy or chloro substituents on aromatic rings alter electronic properties, influencing reactivity and interaction with biological targets .
Key Observations :
Analytical Characterization
All compounds were characterized using NMR, MS, and FT-IR spectroscopy.
Key Observations :
- Thiophene protons typically resonate at δ 6.5–7.5 ppm, while methyl groups on thiophene appear at δ ~2.5 ppm .
Pharmacological and Industrial Relevance
While direct activity data for the target compound are lacking, related amines are implicated in drug development:
- Duloxetine Impurities: Analogous structures (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-amine) are listed as impurities in duloxetine synthesis, highlighting their relevance in quality control .
Biological Activity
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 205.75 g/mol. Its structure includes a methylthiophene moiety, which is significant for its biological activity due to the unique electronic properties imparted by the thiophene ring.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may function as a reuptake inhibitor or releasing agent for neurotransmitters such as norepinephrine and dopamine, thereby modulating their levels in the synaptic cleft and influencing neuronal signaling pathways.
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant protection against seizures in animal models, with some compounds demonstrating an effective dose (ED50) lower than that of established anticonvulsants like valproic acid .
| Compound | Test Type | ED50 (mg/kg) | Comparison |
|---|---|---|---|
| Compound A | MES Test | 62.14 | Lower than VPA (252.7) |
| Compound B | 6 Hz Test | 75.59 | Lower than ETX (221.7) |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of related Mannich bases have been evaluated against various cancer cell lines, revealing IC50 values in the range of 8.2 to 32.1 μM. Notably, compounds with structural similarities have shown significant interference with mammalian topoisomerases, which are critical for DNA replication and repair processes .
Antimicrobial Properties
Some studies suggest that compounds derived from similar structures possess antimicrobial activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Study on Anticonvulsant Activity
In a comparative study, several derivatives were tested for their ability to prevent seizures in mice. The most promising compound exhibited a significant increase in latency to the first seizure episode compared to controls:
- Control Group : Average latency = 436.8 seconds
- Test Compound : Average latency = 1435 seconds (228% increase, p < 0.001)
This demonstrates the potential efficacy of the compound in seizure management .
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various analogs on human prostate cancer cells (PC-3). The results indicated that certain compounds significantly reduced cell viability, highlighting their potential as anticancer agents:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | 10.5 | PC-3 |
| Compound D | 15.7 | HeLa |
These findings underscore the need for further exploration into the therapeutic applications of these compounds .
Q & A
Q. What are the established synthetic routes for 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution followed by salt formation. For example:
Thiophene Functionalization : React 3-methylthiophene with a propylamine precursor (e.g., propan-1-amine) under acidic conditions to form the amine-thiophene intermediate .
Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Purification via recrystallization ensures >95% purity .
Key parameters: Temperature control (0–5°C during acid addition) and stoichiometric excess of HCl (1.2 equivalents) minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the thiophene ring protons (δ 6.8–7.2 ppm) and amine proton environment (δ 1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 200.08) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve structural conformation, including dihedral angles between the thiophene and amine groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Methodological Answer: Use a Design of Experiments (DoE) approach:
- Variables : Reactant molar ratio (1:1.05–1.2), solvent polarity (ethanol vs. THF), and reaction time (12–24 hrs).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., ethanol at 60°C, 18 hrs) to maximize yield (85–90%) while minimizing byproducts like oxidized thiophene derivatives .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor amine intermediate formation in real time .
Q. How to resolve contradictory data in receptor binding affinity studies?
Methodological Answer: Contradictions may arise from impurities or stereochemical variations:
Purity Assessment : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities (e.g., unreacted thiophene or dimerized byproducts) .
Chiral Separation : If the compound has stereocenters, employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test their binding affinities separately .
Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict enantiomer-receptor interactions and correlate with experimental IC values .
Q. What strategies improve the compound’s stability in aqueous biological assays?
Methodological Answer:
- pH Buffering : Prepare stock solutions in 0.1 M phosphate buffer (pH 7.4) to prevent amine hydrolysis .
- Lyophilization : Freeze-dry the compound and store at -20°C under argon to minimize oxidation of the thiophene ring .
- Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .
Q. How to design a computational model for predicting metabolic pathways?
Methodological Answer:
Metabolite Prediction : Use in silico tools like GLORYx to identify potential Phase I (oxidation) and Phase II (glucuronidation) metabolites .
Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions (e.g., CYP450-mediated oxidation) using Gaussian 16 with B3LYP/6-31G* basis sets .
Validation : Compare predicted metabolites with experimental LC-HRMS data from hepatocyte incubation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
